1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N,6-di-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N,6-di-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C26H26N4O3S and its molecular weight is 474.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of the compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N,6-di-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator for the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in the cell’s excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects the GPCR signaling pathways . These pathways play a crucial role in numerous physiological processes and potential targets for numerous indications .
Pharmacokinetics
In terms of ADME properties, the compound has shown nanomolar potency as a GIRK1/2 activator with improved metabolic stability . This suggests that the compound has good bioavailability.
Result of Action
The molecular and cellular effects of the action of this compound involve changes in cell excitability due to the activation of GIRK channels . This can potentially influence various physiological processes where these channels play a role .
生化分析
Biochemical Properties
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-N,6-di-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide acts as an activator of GIRK1/2 potassium channels . GIRK channels are key effectors in G protein-coupled receptor (GPCR) signaling pathways that modulate cellular excitability . The compound interacts with GIRK1/2 channels by binding to specific sites on the channel proteins, leading to their activation . This interaction enhances the flow of potassium ions into the cell, which can modulate various physiological processes .
Cellular Effects
The activation of GIRK1/2 channels by this compound has significant effects on cellular function . In neurons, the activation of these channels can lead to hyperpolarization of the cell membrane, reducing neuronal excitability . This can impact cell signaling pathways, gene expression, and cellular metabolism . Additionally, the compound’s effects on GIRK channels in cardiac cells can influence heart rate and rhythm .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the GIRK1/2 channel complex . This binding induces a conformational change in the channel proteins, leading to their activation . The activation of GIRK channels results in an increased influx of potassium ions, which can modulate the activity of downstream signaling pathways and affect gene expression . The compound’s selectivity for GIRK1/2 channels over other GIRK subtypes is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . The compound exhibits good metabolic stability, which allows for sustained activation of GIRK channels over extended periods . Degradation of the compound can occur, leading to a gradual decrease in its efficacy . Long-term studies have shown that the compound can maintain its effects on cellular function for several hours in vitro .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At low doses, the compound effectively activates GIRK1/2 channels without causing significant adverse effects . At higher doses, toxic effects such as bradycardia and hypotension have been observed . The threshold for these adverse effects is an important consideration for potential therapeutic applications .
Metabolic Pathways
The metabolic pathways of this compound involve its interaction with various enzymes and cofactors . The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and efficacy . The involvement of specific cytochrome P450 enzymes in the metabolism of the compound has been identified .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in specific cellular compartments . This distribution pattern is crucial for its activity and function .
Subcellular Localization
The subcellular localization of this compound is primarily in the plasma membrane, where it interacts with GIRK channels . The compound’s targeting to the plasma membrane is facilitated by specific post-translational modifications and targeting signals . This localization is essential for its role in modulating cellular excitability and signaling pathways .
属性
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methyl-N,6-bis(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-16-4-8-19(9-5-16)23-14-22(26(31)27-20-10-6-17(2)7-11-20)24-18(3)29-30(25(24)28-23)21-12-13-34(32,33)15-21/h4-11,14,21H,12-13,15H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UROPTBBUNIJZBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)NC5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。